molecular formula C18H16ClNO5 B1329639 Fenoxaprop-P-ethyl CAS No. 71283-80-2

Fenoxaprop-P-ethyl

Cat. No. B1329639
CAS RN: 71283-80-2
M. Wt: 361.8 g/mol
InChI Key: PQKBPHSEKWERTG-LLVKDONJSA-N
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Description

Fenoxaprop-P-ethyl is a post-emergence herbicide used to control annual and perennial grasses . It is a chiral molecule existing in the R- and S-forms . Fenoxaprop-P is the R-isomer . It is widely applied in rice ecosystems for weeding .


Synthesis Analysis

Fenoxaprop-P-ethyl is one of the 2-(4-aryloxyphenoxy) propionic acids, which is used for control of annual and perennial grass in barley, wheat, onion, and so on . It is an aryloxyphenoxypropionate post-emergence herbicide inhibiting fatty acid synthesis in grasses through inhibition of acetyl CoA carboxylase . The degradation of Fenoxaprop-P-ethyl seems to be mainly hydrolysis to fenoxaprop-P .


Molecular Structure Analysis

The molecular formula of Fenoxaprop-P-ethyl is C18H16ClNO5 . It has an average mass of 361.776 Da and a monoisotopic mass of 361.071686 Da .


Chemical Reactions Analysis

Fenoxaprop-P-ethyl is quickly taken up by the leaves and stems of the grassy weeds . Biochemically, it predominantly inhibits the synthesis of fatty acids in the meristem tissues of the grassy weeds .


Physical And Chemical Properties Analysis

Fenoxaprop-P-ethyl has a low aqueous solubility and a low volatility .

Scientific Research Applications

Aquatic Ecosystems and Cyanobacteria Management

Fenoxaprop-P-ethyl (FE) has been studied for its effects on Microcystis aeruginosa , a cyanobacterium responsible for harmful algal blooms in freshwater systems . Research indicates that low concentrations of FE can stimulate the growth and chlorophyll content of M. aeruginosa, while higher concentrations inhibit these factors. This dual effect suggests potential applications in managing cyanobacteria populations to mitigate ecological impacts on aquatic ecosystems.

Herbicide Resistance and Weed Control

Studies have shown that Alopecurus japonicus , a weed species, has developed resistance to FE through enhanced metabolism . Understanding the genetic mechanisms behind this resistance can lead to the development of new strategies for weed management in agriculture, ensuring the continued efficacy of FE as a post-emergence herbicide.

Agricultural Applications

FE is widely used as a post-emergence herbicide to control annual and perennial grasses in crops such as soybeans, vegetables, beets, peanuts, oilseed rape, flax, and cotton . Its application helps maintain crop yields by effectively managing weed populations, which is crucial for global food security.

Turfgrass Management

In lawn care and turfgrass management, FE is utilized for the postemergence control of various summer annual grasses, including crabgrass and goosegrass . Its selective herbicidal action allows for the preservation of desirable grass species while eliminating invasive grass weeds.

Environmental Toxicology

The environmental impact of FE, particularly its ecotoxicity, is an area of active research. Understanding the physiological and biochemical responses of non-target organisms to FE exposure is essential for assessing its safety and guiding the rational application of herbicides to minimize environmental harm .

Herbicide Formulation and Solubility

The chemical properties of FE, such as its low aqueous solubility and volatility, are important for its formulation as a herbicide . Research in this area focuses on optimizing the formulation to enhance its effectiveness and reduce the required dosage, thereby decreasing the potential for environmental contamination.

Gene Expression Studies

FE’s impact on gene expression, particularly in relation to photosynthesis and toxin production in cyanobacteria, is another significant research application . By studying the changes in gene expression, scientists can gain insights into the broader ecological effects of herbicide use and develop more environmentally friendly agricultural practices.

Pesticide Synergy and Combination

Research into the combined use of FE with other pesticides can lead to the development of synergistic formulations that enhance weed control efficiency . This approach can reduce the overall chemical load in agricultural settings and promote sustainable farming practices.

Mechanism of Action

Target of Action

Fenoxaprop-P-ethyl primarily targets the Nitric Oxide Synthase (NOS) , an enzyme that plays a crucial role in the production of nitric oxide . Nitric oxide is a key signaling molecule in the cardiovascular system, and its production is essential for maintaining vascular health.

Mode of Action

Fenoxaprop-P-ethyl is a proprietary combination of nitrate and L-arginine that provides the beneficial cardiovascular effects of nitrates . It works by preventing the endothelial cell’s depletion of L-arginine, thereby overcoming the associated problem of nitrate tolerance . This allows patients to receive the continuous, 24-hour benefit of a potent nitrate product, thus sustaining the desired vasodilation effect .

Biochemical Pathways

Fenoxaprop-P-ethyl predominantly inhibits the synthesis of fatty acids in the meristem tissues of the grassy weeds . This inhibition disrupts the normal growth and development of the weeds, leading to their eventual death .

Pharmacokinetics

It is known that fenoxaprop-p-ethyl is a racemic mixture, containing equal amounts of fenoxaprop-p-ethyl (r-enantiomer) and fenoxaprop-m-ethyl (s-enantiomer) .

Result of Action

The result of Fenoxaprop-P-ethyl action is the sustained vasodilation effect, which is beneficial for patients with conditions like chronic angina . In the context of weed control, the action of Fenoxaprop-P-ethyl leads to the death of the targeted weeds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Fenoxaprop-P-ethyl. For instance, the persistence of Fenoxaprop-P-ethyl in the soil of a wheat field occurred rapidly to moderately with the mean half-life of 11.8 days . Persistence was found to be dependent on the weather parameters as well as physicochemical properties of the soil and herbicides . It may persist in water systems under certain conditions .

Safety and Hazards

Fenoxaprop-P-ethyl may be harmful if swallowed or if absorbed through skin . It causes moderate eye irritation . Avoid contact with skin, eyes, or clothing . Wash thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet . Remove and wash contaminated clothing before reuse .

properties

IUPAC Name

ethyl (2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO5/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18/h4-11H,3H2,1-2H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKBPHSEKWERTG-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2034598
Record name Fenoxaprop-P-ethyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenoxaprop-P-ethyl

CAS RN

71283-80-2
Record name Fenoxaprop P-ethyl
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Record name Fenoxaprop-P-ethyl [ISO:BSI]
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Record name Fenoxaprop-P-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2034598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]-, ethyl ester, (2R)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.604
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Record name (R)-2[4-[(6-chloro-2-benzoxazolyl)oxy]-phenoxy]-propanoic acid
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Record name FENOXAPROP-P-ETHYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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